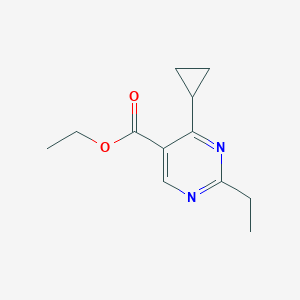Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC17647123
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C12H16N2O2/c1-3-10-13-7-9(12(15)16-4-2)11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | PTMIGKVVZAPWBA-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC=C(C(=N1)C2CC2)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate consists of a six-membered pyrimidine ring. At position 4, a cyclopropyl group () is attached, while position 2 features an ethyl group (). The carboxylate ester moiety at position 5 () enhances the molecule's solubility in organic solvents .
Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 220.27 g/mol | |
| CAS Registry Number | 5561-19-3 | |
| Key Functional Groups | Pyrimidine, Cyclopropyl, Ester |
Notably, conflicting data exists in the literature: Source erroneously assigns the same CAS number to 5-(2-aminoethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one, a structurally distinct oxazolidinone derivative. This discrepancy highlights the need for rigorous verification of chemical identifiers in specialty databases.
Synthesis and Manufacturing
Synthetic Routes
A patented method for analogous pyrimidine derivatives involves cyclocondensation reactions between β-diketones and urea derivatives . For ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate, a plausible synthesis could proceed via:
-
Formation of the Pyrimidine Ring: Reacting ethyl 3-cyclopropyl-3-oxopropanoate with ethylguanidine hydrochloride under basic conditions to form the 4-cyclopropyl-2-ethylpyrimidine core .
-
Esterification: Introducing the carboxylate group at position 5 using ethyl chloroformate in the presence of a base like triethylamine .
The reaction mechanism can be represented as:
Optimization Challenges
Key challenges in synthesis include:
-
Regioselectivity: Ensuring proper substitution at positions 2, 4, and 5 .
-
Cyclopropane Stability: The strain inherent to cyclopropane rings may lead to side reactions under acidic or high-temperature conditions .
Industrial-scale production remains unreported, suggesting current use is limited to laboratory-scale applications.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Pyrimidine derivatives are pivotal in drug discovery due to their bioisosteric resemblance to endogenous purines. While direct studies on this compound are lacking, structurally related molecules exhibit:
-
Antimicrobial Activity: Pyrimidine-based inhibitors targeting bacterial dihydrofolate reductase .
-
Kinase Modulation: Potential use in tyrosine kinase inhibitors for oncology applications.
Agrochemical Uses
The patent literature describes pyrimidine ketones as intermediates in fungicide and herbicide production . The cyclopropyl group may enhance lipid solubility, improving foliar absorption in crop protection agents.
Future Research Directions
Biological Screening
Priority areas include:
-
Antiviral Testing: Pyrimidines have shown activity against RNA viruses like SARS-CoV-2 in preliminary studies.
-
Enzyme Inhibition Assays: Screening against acetylcholinesterase or cyclooxygenase for neurological/inflammatory applications.
Computational Modeling
Molecular docking studies could predict binding affinities to therapeutic targets such as:
-
HIV-1 Reverse Transcriptase
-
EGFR Kinase
Such in silico analyses would guide targeted synthesis of analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume